2-Methyl-N-(6-methylpyridin-2-yl)-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
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Overview
Description
2-Methyl-N-(6-methylpyridin-2-yl)-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a complex organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a hexahydroquinoline core, a thiophene ring, and a pyridine moiety
Preparation Methods
The synthesis of 2-Methyl-N-(6-methylpyridin-2-yl)-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide involves multiple steps, each requiring specific reagents and conditions. One common synthetic route begins with the preparation of the hexahydroquinoline core through a multi-component reaction involving an aldehyde, an amine, and a β-ketoester. The thiophene ring is then introduced via a cyclization reaction, and the pyridine moiety is added through a nucleophilic substitution reaction. The final step involves the formation of the carboxamide group through an amidation reaction using an appropriate amine and a coupling reagent .
Chemical Reactions Analysis
2-Methyl-N-(6-methylpyridin-2-yl)-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Cyclization: The compound can undergo cyclization reactions to form additional ring structures, enhancing its chemical diversity.
Scientific Research Applications
2-Methyl-N-(6-methylpyridin-2-yl)-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the treatment of diseases such as cancer and infectious diseases.
Material Science: Its chemical properties allow it to be used in the development of novel materials with specific electronic and optical properties.
Biological Research: The compound can be used as a probe to study various biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 2-Methyl-N-(6-methylpyridin-2-yl)-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anti-cancer effects .
Comparison with Similar Compounds
When compared to similar compounds, 2-Methyl-N-(6-methylpyridin-2-yl)-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide stands out due to its unique combination of structural features. Similar compounds include:
N-(pyridin-2-yl)amides: These compounds share the pyridine moiety but lack the hexahydroquinoline core and thiophene ring.
Imidazo[1,2-a]pyridines: These compounds have a similar pyridine structure but differ in their overall ring system and functional groups.
Pyrimidine derivatives: These compounds contain a pyrimidine ring instead of a pyridine ring, leading to different chemical and biological properties.
Biological Activity
The compound 2-Methyl-N-(6-methylpyridin-2-yl)-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a complex organic molecule that exhibits significant potential in medicinal chemistry. Its unique structure combines a hexahydroquinoline core with various functional groups, including a carboxamide and thiophene moiety. This article delves into its biological activities, synthesis methods, and potential therapeutic applications.
Structural Characteristics
The molecular structure of the compound contributes to its biological activity. The hexahydroquinoline framework is known for its versatility in drug design, while the thiophene and pyridine rings enhance its pharmacological properties. The presence of the carboxamide group is critical for interactions with biological targets.
Feature | Description |
---|---|
Molecular Formula | C15H18N2O2S |
Molecular Weight | 290.38 g/mol |
Key Functional Groups | Carboxamide, Ketone, Thiophene |
Biological Activity
Research has indicated that compounds with similar structures exhibit a variety of biological activities:
- Antinociceptive Activity : In studies evaluating the analgesic effects of related compounds, moderate inhibition of neuronal voltage-sensitive sodium channels was observed. This suggests potential use in pain management .
- Anticonvulsant Properties : Compounds structurally related to this hexahydroquinoline derivative have shown significant anticonvulsant activity in animal models. For instance, certain derivatives protected a substantial percentage of tested mice from seizures in various assays .
- Anti-inflammatory Effects : The compound's potential as an anti-inflammatory agent has been suggested based on its structural similarities to known anti-inflammatory drugs.
- Antimicrobial Activity : Preliminary evaluations indicate that the compound may exhibit antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.
The biological activity of this compound likely involves modulation of specific receptors or enzymes within the body:
- Ion Channel Interaction : Evidence suggests that this compound may interact with sodium and calcium channels, which are critical targets for many anticonvulsants and analgesics .
- Receptor Binding : The compound may bind to specific receptors involved in pain perception and inflammation regulation.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Condensation Reaction : A common method includes the condensation of 2-methylpyridine with a thienyl ketone.
- Cyclization : Following the initial reaction, cyclization occurs to form the hexahydroquinoline structure.
- Functional Group Modifications : Further modifications are made to introduce the carboxamide group and optimize biological activity.
Case Studies
Several studies have explored derivatives of this compound:
- Anticonvulsant Study : In one study involving related compounds, several derivatives were tested for their ability to prevent seizures in mouse models. Compounds exhibiting over 50% protection were considered effective .
- Analgesic Testing : Another study assessed the analgesic potential through hot plate tests and writhing tests, revealing that certain derivatives significantly reduced pain responses .
Properties
CAS No. |
362487-45-4 |
---|---|
Molecular Formula |
C21H21N3O2S |
Molecular Weight |
379.5 g/mol |
IUPAC Name |
2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-4-thiophen-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C21H21N3O2S/c1-12-6-3-10-17(22-12)24-21(26)18-13(2)23-14-7-4-8-15(25)19(14)20(18)16-9-5-11-27-16/h3,5-6,9-11,20,23H,4,7-8H2,1-2H3,(H,22,24,26) |
InChI Key |
UIAFVGXJOGXMDC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=C(NC3=C(C2C4=CC=CS4)C(=O)CCC3)C |
Origin of Product |
United States |
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